molecular formula C16H11ClF3N5O2S B4298395 N-(2-chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide CAS No. 5810-61-7

N-(2-chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide

Cat. No.: B4298395
CAS No.: 5810-61-7
M. Wt: 429.8 g/mol
InChI Key: JIQPUVKRVZJICQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide is a structurally complex acetamide derivative characterized by three key features:

A sulfanyl (-S-) linker connecting the acetamide moiety to a tetrazole ring, enhancing conformational flexibility.

A 1H-tetrazole ring substituted at the 1-position with a 4-(trifluoromethoxy)phenyl group, introducing strong electron-withdrawing properties and metabolic stability.

The trifluoromethoxy (-OCF₃) group is notable for its lipophilicity and resistance to enzymatic degradation, making this compound a candidate for therapeutic or agrochemical applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N5O2S/c17-12-3-1-2-4-13(12)21-14(26)9-28-15-22-23-24-25(15)10-5-7-11(8-6-10)27-16(18,19)20/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIQPUVKRVZJICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50410190
Record name N-(2-Chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5810-61-7
Record name N-(2-Chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Trifluoromethoxy Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a trifluoromethoxy group, often using a trifluoromethylating agent.

    Thioacetamide Formation: The final step involves the reaction of the tetrazole derivative with 2-chlorophenylthioacetamide under suitable conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where tetrazole derivatives have shown efficacy.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

2-{[1-(3-Chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

  • Structure : Features a 3-chloro-4-methylphenyl-substituted tetrazole and a 2-methoxyphenyl acetamide.
  • Key Differences: The 3-chloro-4-methylphenyl group reduces electron-withdrawing effects compared to the target compound’s 4-(trifluoromethoxy)phenyl.
  • Implications : The methyl and methoxy substituents may enhance bioavailability but reduce metabolic stability relative to the trifluoromethoxy group .

2-{[1-(2,5-Dimethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

  • Structure: Includes a 2,5-dimethoxyphenyl-tetrazole and a 4-(dimethylamino)phenyl acetamide.
  • Methoxy groups lack the electronegativity of trifluoromethoxy, reducing electron-deficient character.
  • Implications : This compound may exhibit distinct pharmacokinetic profiles due to polar substituents .

Pyrazole-Based Analogs

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Structure: Replaces the tetrazole with a pyrazole ring substituted with 4-chlorophenyl and cyano (-CN) groups.
  • Key Differences: The pyrazole ring is less electron-deficient than tetrazole, altering binding interactions. The cyano group introduces a strong dipole moment, possibly enhancing insecticidal activity (linked to Fipronil derivatives).
  • Implications : Demonstrates the importance of heterocycle choice in agrochemical applications .

Triazole-Based Analogs

GPR-17 Ligand: 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

  • Structure : Utilizes a triazole ring with 4-(trifluoromethoxy)phenyl and morpholine-sulfonyl substituents.
  • Key Differences :
    • The triazole ring offers intermediate electron density between tetrazole and pyrazole.
    • The morpholine-sulfonyl group enhances solubility and target specificity (e.g., glioblastoma research).
  • Implications : Highlights the role of sulfonyl groups in central nervous system targeting .

N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Structure : Contains a triazole with bromo, difluoro, and methylphenyl substituents.
  • Methylphenyl groups may improve membrane permeability.
  • Implications : Demonstrates how halogen diversity influences receptor binding .

Thiadiazole-Based Analogs

2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide

  • Structure : Substitutes tetrazole with a thiadiazole ring and a furylmethyl acetamide.
  • Key Differences: Thiadiazole’s sulfur atom contributes to distinct electronic and steric properties.
  • Implications : Illustrates the impact of heterocycle sulfur content on biological activity .

Biological Activity

N-(2-chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name is N-(2-chlorophenyl)-2-[[1-(4-trifluoromethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl]acetamide, with a molecular formula of C16H11ClF3N5OS. Its structure features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and antitumor properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the tetrazole moiety is crucial, as it contributes significantly to the biological activity of the compound.

Anticholinesterase Activity

Research has indicated that derivatives containing tetrazole groups exhibit anticholinesterase activity, which is vital for treating conditions such as Alzheimer's disease. For instance, compounds similar to this compound have shown varying degrees of inhibition against acetylcholinesterase (AChE). In a study evaluating various tetrazole derivatives, some compounds demonstrated inhibition percentages ranging from 17% to 29% at different concentrations .

CompoundInhibition Percentage (1 mM)Inhibition Percentage (0.1 mM)
Compound 229.56%24.38%
Compound 324.38%12.96%

These findings suggest that the presence of electron-donating groups enhances anticholinesterase activity, making these derivatives potential candidates for further development as therapeutic agents .

Antimicrobial Activity

Tetrazole-containing compounds are also known for their antimicrobial properties. In vitro studies have shown that derivatives can inhibit the growth of various bacterial strains. For example, certain tetrazole derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains, indicating promising antimicrobial efficacy .

Case Study 1: Antimicrobial Efficacy

In a comparative study of tetrazole derivatives, this compound was evaluated alongside other compounds for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics like Ciprofloxacin .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity study assessed the effects of various tetrazole derivatives on human cancer cell lines using the MTT assay method. The results revealed that while some derivatives were noncytotoxic against normal cells, they effectively inhibited cancer cell proliferation, showcasing their potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide

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